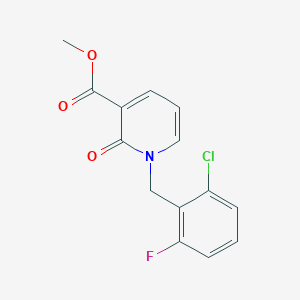
N-(4-Cyclohexylbutan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyclohexylbutan-2-yl)prop-2-enamide: is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to an alkene. This compound is notable for its unique structure, which includes a cyclohexyl group attached to a butan-2-yl chain, further connected to a prop-2-enamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This reaction involves the coupling of 4-octyloxyaniline, paraformaldehyde, acrylic acid, and cyclohexyl isocyanide under ambient conditions for approximately 20 hours . The reaction proceeds smoothly at room temperature, yielding the desired product in good yield.
Industrial Production Methods: While specific industrial production methods for N-(4-Cyclohexylbutan-2-yl)prop-2-enamide are not well-documented, the Ugi reaction provides a scalable and efficient route for its synthesis. The reaction’s mild conditions and high yields make it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-Cyclohexylbutan-2-yl)prop-2-enamide can undergo oxidation reactions, particularly at the alkene moiety, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form saturated amides, where the alkene group is hydrogenated.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for epoxidation and dihydroxylation, respectively.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products:
Epoxides and diols: from oxidation.
Saturated amides: from reduction.
Substituted amides: from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyclohexylbutan-2-yl)prop-2-enamide has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound’s ability to form gels makes it valuable in materials science, particularly in the design of novel gel-based materials.
Wirkmechanismus
The mechanism by which N-(4-Cyclohexylbutan-2-yl)prop-2-enamide exerts its effects involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding, van der Waals interactions, and π–π stacking . These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Cyclohexylamino-2-oxoethyl)-N-(4-octyloxy)phenyl-prop-2-enamide
- N-(2-Methyl-4-oxopentan-2-yl)prop-2-enamide
- Entacapone
Uniqueness: N-(4-Cyclohexylbutan-2-yl)prop-2-enamide is unique due to its specific cyclohexylbutan-2-yl chain, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it exhibits enhanced gelation properties and potential antimicrobial activities, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(4-cyclohexylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-3-13(15)14-11(2)9-10-12-7-5-4-6-8-12/h3,11-12H,1,4-10H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETNJOIAJZDLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/new.no-structure.jpg)
![1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2918606.png)

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2918609.png)



![5-bromo-7H-benzo[c]carbazole](/img/structure/B2918619.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2918622.png)
![(E)-dimethyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate](/img/structure/B2918623.png)
![5-bromo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2918624.png)


